(3Z)-3-Ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
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Overview
Description
Typically, a compound’s description includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s role or use in industry or research.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions.Scientific Research Applications
Biosynthesis and Metabolic Role
The biosynthetic origin and metabolic role of a closely related compound, 3-ethylidene-L-azetidine-2-carboxylic acid (polyoximic acid), were explored in the context of its role as the C terminus of nucleoside peptide antibiotics, the polyoxins. This research demonstrates L-isoleucine's unique role as a precursor, highlighting a novel metabolic pathway in Streptomyces cacaoi var. asoensis for polyoxin production. This cyclic amino acid's synthesis involves direct utilization of L-isoleucine's carbon skeleton, offering insights into the complex biosynthetic routes of antibiotic compounds (Isono, Funayama, & Suhadolnik, 1975).
Plant Physiology and Ion Transport
Azetidine-2-carboxylic acid (AZ), a proline analog, was studied for its effect on ion uptake and release in barley roots, shedding light on the relationship between protein synthesis and ion transport. Despite not inhibiting protein assembly directly, AZ was found to create proteins ineffective as enzymes, significantly inhibiting ion release to the xylem and, to a lesser degree, uptake by the root. This study suggests AZ's potential in modulating plant physiological responses to environmental stresses, providing a foundation for further exploration of protein synthesis inhibitors on plant growth and development (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Synthetic Applications in Medicinal Chemistry
The compound's synthetic versatility was demonstrated through the preparation of protected 3-haloazetidines, serving as pivotal intermediates for developing azetidine-3-carboxylic acid derivatives. This research highlights the compound's role in synthesizing natural products and pharmaceutical compounds, emphasizing its utility in generating high-value medicinal chemistry building blocks. The synthesis of 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid, among others, illustrates the methodological advancements and diversified applications of azetidine derivatives in drug discovery and development (Ji, Wojtas, & Lopchuk, 2018).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often used as a source of this information.
Future Directions
This involves predicting or proposing future research directions or applications for the compound. This could be based on its properties, its mechanism of action, or its role in a particular field of study.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “(3Z)-3-Ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often help with this kind of research. Alternatively, you could reach out to researchers or institutions that specialize in this area. They may be able to provide more specific information or guide you to relevant resources.
properties
IUPAC Name |
(3Z)-3-ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-5-7-6-12(8(7)9(13)14)10(15)16-11(2,3)4/h5,8H,6H2,1-4H3,(H,13,14)/b7-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKIEXQKLGYANF-ALCCZGGFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN(C1C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN(C1C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-Ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
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